molecular formula C8H10ClF2N3O2 B2857981 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2155855-15-3

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2857981
CAS No.: 2155855-15-3
M. Wt: 253.63
InChI Key: ZTNYPHRRYOBVLI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride (CAS: 2155855-15-3) is a bicyclic heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core with a tetrahydro modification. Key characteristics include:

  • Molecular weight: 253.6 g/mol .
  • Purity: ≥95% .
  • Functional groups: A difluoromethyl (-CF₂H) substituent at position 3, a carboxylic acid (-COOH) at position 6, and a hydrochloride salt .

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2.ClH/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7;/h4,6H,1-3H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYPHRRYOBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of an appropriate precursor containing the necessary functional groups. The difluoromethyl group can be introduced through a halogen exchange reaction or by using difluoromethylating agents.

Industrial Production Methods: In an industrial setting, the production process would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for catalysts, and automated purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The triazolopyridine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions could involve hydrogen gas and a metal catalyst.

  • Substitution reactions might use nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes or as a lead compound in drug discovery.

  • Medicine: It could be developed into a therapeutic agent for treating various diseases.

  • Industry: It might be used in the production of agrochemicals, pharmaceuticals, or other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group could enhance binding affinity or alter the compound's pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related triazolo-fused heterocycles (Table 1).

Table 1. Structural Comparison of Triazolo-Fused Compounds
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Reference
3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Tetrahydro-triazolopyridine -CF₂H (position 3), -COOH (position 6) Carboxylic acid, hydrochloride salt 253.6
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Triazolopyridine -Cl (position 8), -CF₃ (position 6), -CH₂NH₂ (position 3) Amine ~267.6 (calculated)
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride Triazolopyridine -Cl (position 8), -CF₃ (position 6), -CH₂CH₂NH₂·HCl (position 3) Amine, hydrochloride salt 300.9 (calculated*)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Triazolopyridine -Ph (position 3), -CH₂NH₂·HCl (position 6) Amine, hydrochloride salt 260.5 (calculated*)
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Tetrahydro-triazolopyrazine -CF₃ (position 3) Hydrochloride salt 238.6 (calculated*)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydro-imidazopyridine -CN (position 8), -NO₂Ph (position 7), -COOEt (positions 5,6) Ester, nitrile 543.6 (reported)

*Calculated based on molecular formulas from evidence.

Key Observations

Core Ring Systems :

  • The target compound and ’s pyrazine analogue share a tetrahydro-fused triazolo ring but differ in the heteroatom arrangement (pyridine vs. pyrazine). Pyrazine derivatives often exhibit altered electronic properties and solubility .
  • ’s imidazopyridine lacks the triazolo moiety, highlighting the role of the triazole ring in modulating reactivity and binding affinity.

Substituent Effects: Fluorinated Groups: Difluoromethyl (-CF₂H) in the target compound may offer improved metabolic stability compared to trifluoromethyl (-CF₃) in and , albeit with reduced electronegativity .

Functional Group Diversity :

  • Carboxylic acid in the target compound contrasts with amine () or ester () functionalities, suggesting divergent applications (e.g., carboxylates for metal chelation vs. amines for hydrogen bonding).

Physicochemical and Commercial Considerations

Table 2. Physicochemical and Commercial Data
Compound Name Purity Melting Point (°C) Commercial Availability Reference
This compound ≥95% Not reported Discontinued
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 51% yield 243–245 Not specified
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Not reported Not reported Available (Parchem)
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride Not reported Not reported Available (American Elements)
  • Thermal Stability : ’s compound exhibits a high melting point (243–245°C), suggesting robust crystalline stability, whereas data for other compounds are lacking .

Biological Activity

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀ClF₂N₃O₂
  • Molecular Weight : 253.63 g/mol
  • CAS Number : 2155855-15-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail specific studies highlighting its effects.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : In vitro assays demonstrated that certain analogues inhibited cyclooxygenase (COX) enzymes effectively. The IC₅₀ values for selected compounds ranged from 0.5 to 5 μM, indicating moderate to high potency against COX-1 and COX-2 enzymes .
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Compound A1.22.1
Compound B0.80.9
Compound C4.05.0

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Mechanism of Action : The triazolo-pyridine scaffold has shown promise in targeting heme-containing enzymes involved in cancer progression. In silico studies suggested that the compound binds effectively to the active sites of these enzymes, inhibiting their activity and thus potentially reducing tumor growth .
  • Case Studies :
    • A study evaluated the cytotoxicity of various triazolo derivatives against different cancer cell lines using MTT assays. The results indicated that the compound demonstrated selective cytotoxicity towards breast cancer cells with an IC₅₀ value of approximately 10 μM after 48 hours of exposure .
    • Another case study highlighted the compound's ability to enhance immune response in tumor microenvironments by modulating indoleamine 2,3-dioxygenase (IDO) activity—a key enzyme in immune suppression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed critical insights into the modifications that enhance biological activity:

  • Key Modifications : The introduction of difluoromethyl groups significantly increased binding affinity for target enzymes compared to non-fluorinated analogues.
ModificationEffect on Activity
Difluoromethyl groupIncreased potency against COX enzymes
Triazole ring substitutionEnhanced interaction with heme groups

Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile:

  • Toxicity Information : The compound has been classified with hazard statements indicating it is harmful if swallowed and causes skin irritation . Proper handling and safety measures are recommended during laboratory use.

Q & A

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions, including cyclization, functional group substitution, and salt formation. For example, analogous compounds (e.g., triazolo-pyrimidines) are synthesized via coupling reactions using precursors like substituted pyridines and triazole intermediates under controlled temperatures (80–120°C) and catalysts such as palladium or copper . Optimization requires Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios. Statistical methods (e.g., factorial design) minimize experimental trials while maximizing yield and purity .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Structural confirmation relies on a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify hydrogen, carbon, and fluorine environments .
  • High-resolution mass spectrometry (HRMS) for accurate molecular weight determination .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
  • IR spectroscopy to identify functional groups like carboxylic acid and triazole moieties .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Hydrochloride salts of heterocyclic compounds generally exhibit good solubility in polar solvents (e.g., water, DMSO) but may degrade under extreme pH (<2 or >10) or prolonged heat (>80°C). Stability studies should include:

  • HPLC or LC-MS to monitor degradation products .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions involving the difluoromethyl group . Molecular docking studies against target proteins (e.g., enzymes with triazole-binding pockets) can prioritize in vitro testing . Tools like Gaussian or AutoDock are commonly used, with validation via crystallographic data .

Q. What strategies resolve contradictions in reported synthetic yields or purity data across studies?

Discrepancies often arise from differences in:

  • Purification methods : Column chromatography vs. recrystallization .
  • Analytical thresholds : HPLC purity criteria (e.g., 95% vs. 98%) .
  • Starting material quality : Impurities in precursors (e.g., substituted pyridines) . Reproducibility requires strict adherence to published protocols and independent validation via third-party labs .

Q. How does the difluoromethyl group influence the compound’s chemical reactivity compared to non-fluorinated analogs?

The difluoromethyl group enhances electronegativity and metabolic stability but may reduce nucleophilic substitution rates due to steric hindrance. Comparative studies with non-fluorinated analogs should track:

  • Reaction kinetics (e.g., SNAr vs. radical pathways) .
  • Stability in biological matrices (e.g., plasma half-life) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Scaling triazolo-pyridine derivatives requires:

  • Chiral chromatography or asymmetric catalysis to control stereochemistry .
  • Flow chemistry to improve heat/mass transfer in large batches .
  • In-line analytics (e.g., PAT tools) for real-time purity monitoring .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
¹H NMRAssigns proton environmentsδ 2.5–3.0 (tetrahydro ring)
HRMSConfirms molecular formulam/z 312.0825 [M+H]⁺
X-rayResolves stereochemistryCCDC deposition numbers

Q. Table 2. Common Synthetic Challenges and Mitigations

ChallengeMitigation StrategyEvidence Reference
Low yield in cyclizationOptimize catalyst (e.g., CuI vs. Pd(OAc)₂)
Hydrolysis of HCl saltUse anhydrous conditions during purification

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